
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, also known as CDP, is a chemical compound with the empirical formula C8H11Cl2NO2 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
CDP can be synthesized using maltol as a starting material . Another method involves the reaction of 3,4-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or hydrochloric acid .Molecular Structure Analysis
The molecular weight of CDP is 224.08 . Its molecular formula is C8H11Cl2NO2 . The SMILES string representation is Cl [H].COc1ccnc (CCl)c1OC .Chemical Reactions Analysis
CDP and dimethyl sulfate (DMS) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . The quantification of CDP and DMS in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .Physical and Chemical Properties Analysis
CDP is a solid at 20 degrees Celsius . It has a melting point of 155 degrees Celsius (dec.) . The compound has a melting point range of 178-182°C and a boiling point of 318°C at 760 mmHg. It has a density of 1.34 g/cm3 and a refractive index of 1.548 .作用機序
Safety and Hazards
CDP is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT RE 2 . It is harmful if swallowed or in contact with skin, causes skin irritation, serious eye damage, and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIKJFWBIEEDH-JDCLFIOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1OC([2H])([2H])[2H])OC)C([2H])([2H])Cl)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
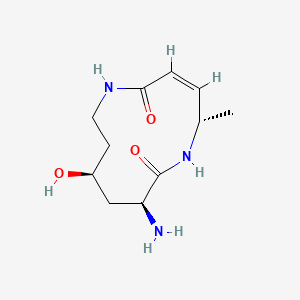
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)


![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)
![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
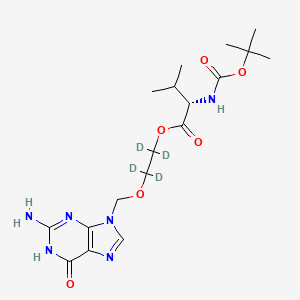

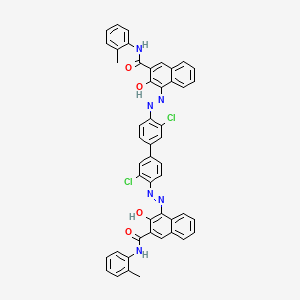
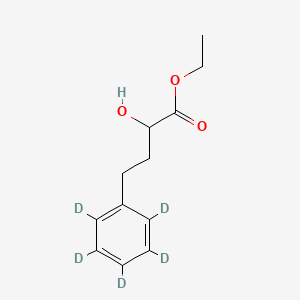

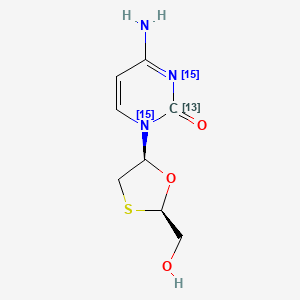
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
